Thiophene-2-sulfonic acid (R)-pyrrolidin-3-ylamide hydrochloride
CAS No.:
Cat. No.: VC13442135
Molecular Formula: C8H13ClN2O2S2
Molecular Weight: 268.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13ClN2O2S2 |
|---|---|
| Molecular Weight | 268.8 g/mol |
| IUPAC Name | N-[(3R)-pyrrolidin-3-yl]thiophene-2-sulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C8H12N2O2S2.ClH/c11-14(12,8-2-1-5-13-8)10-7-3-4-9-6-7;/h1-2,5,7,9-10H,3-4,6H2;1H/t7-;/m1./s1 |
| Standard InChI Key | TUIJCMPPRDQAHH-OGFXRTJISA-N |
| Isomeric SMILES | C1CNC[C@@H]1NS(=O)(=O)C2=CC=CS2.Cl |
| SMILES | C1CNCC1NS(=O)(=O)C2=CC=CS2.Cl |
| Canonical SMILES | C1CNCC1NS(=O)(=O)C2=CC=CS2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s IUPAC name is N-[(3R)-pyrrolidin-3-yl]thiophene-2-sulfonamide hydrochloride, with a CAS registry number of 1261235-98-6 . Key structural components include:
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Thiophene ring: A five-membered heterocycle with sulfur, contributing to aromatic stability and electronic properties.
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Sulfonamide group: Enhances binding affinity to biological targets via hydrogen bonding .
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(R)-pyrrolidine moiety: A chiral secondary amine that influences stereoselective interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 268.8 g/mol | |
| SMILES | C1CNC[C@@H]1NS(=O)(=O)C2=CC=CS2.Cl | |
| GHS Hazard Classification | Skin Irrit. 2, Eye Irrit. 2A |
Synthesis and Reaction Pathways
Multi-Step Organic Synthesis
The compound is synthesized through a sequence of reactions involving:
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Sulfonylation: Thiophene-2-sulfonyl chloride reacts with (R)-pyrrolidin-3-amine under basic conditions (e.g., triethylamine in THF) .
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Sulfonylation | Thiophene-2-sulfonyl chloride, TEA, THF, 0–50°C | 70–85% | |
| Salt Formation | HCl in dioxane, rt | >90% |
Key Intermediate in Drug Development
The compound serves as an intermediate in synthesizing Factor Xa inhibitors (e.g., anticoagulants) and CHK1 kinase inhibitors (e.g., anticancer agents) . Its chiral center is critical for enantioselective binding to target proteins .
Pharmacological Applications
Anticoagulant Activity
As a Factor Xa inhibitor, the compound prevents thrombin generation, offering potential in treating thrombotic disorders . Preclinical studies highlight its selectivity over thrombin, reducing bleeding risks compared to traditional anticoagulants .
Table 3: Comparative Pharmacological Profiles
Structural Analogs and Comparative Analysis
Table 4: Analog Comparison
The (R)-pyrrolidine configuration in Thiophene-2-sulfonic acid (R)-pyrrolidin-3-ylamide hydrochloride confers superior target affinity compared to racemic analogs .
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